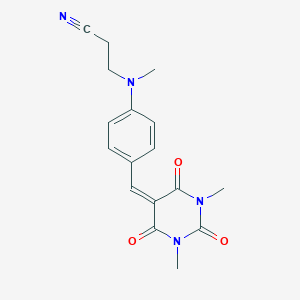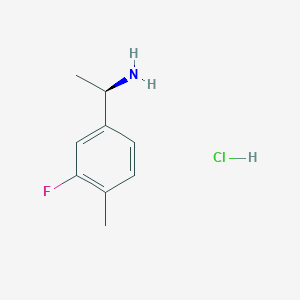
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The amine group can undergo nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Amides, ureas, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of various complex molecules.
Biology: The compound is utilized in biological research to study the effects of fluorine substitution on the activity of amine-containing biomolecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific receptors or enzymes involved in various diseases .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for developing new materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .
Comparación Con Compuestos Similares
®-1-(4-Trifluoromethylphenyl)ethanol: This compound shares a similar structure but with a trifluoromethyl group instead of a single fluorine atom.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound contains a methoxy group and a triazole ring, offering different chemical properties and applications.
Uniqueness: The uniqueness of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide](/img/structure/B2369111.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)
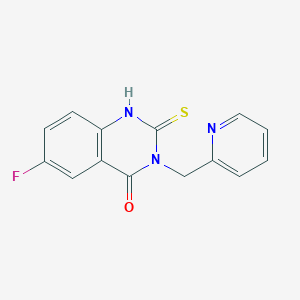
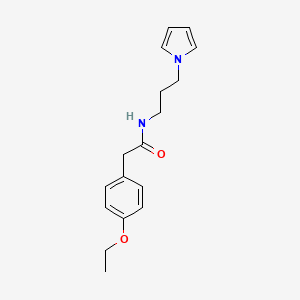

![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)

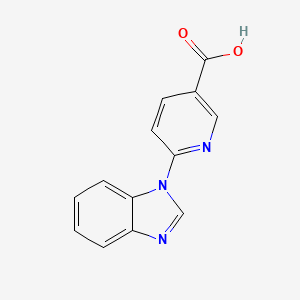
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
